3-Amino-5-chloro-2-hydroxyphenyl benzoate

Catalog No.
S832496
CAS No.
1221791-82-7
M.F
C13H10ClNO3
M. Wt
263.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-chloro-2-hydroxyphenyl benzoate

Procurement Solution: Unprotected aminocatechols oxidize; alkyl-ether protections require harsh BBr3. This benzoate-protected building block offers room-temperature stability, mild deprotection, and a 5-Cl handle for cross-coupling. • Prevents oxidative degradation • Mild orthogonal deprotection • Enables divergent late-stage functionalization • Direct access to 7-hydroxybenzoxazoles for kinase inhibitor design. Inquire for bulk.

CAS Number

1221791-82-7

Product Name

3-Amino-5-chloro-2-hydroxyphenyl benzoate

IUPAC Name

(3-amino-5-chloro-2-hydroxyphenyl) benzoate

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

InChI

InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

SCMOAEXVSLTKAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl

Synonyms

3-Amino-5-chloro-2-hydroxyphenyl benzoate, Benzoic acid 3-amino-5-chloro-2-hydroxyphenyl ester, 3-Amino-5-chlorocatechol 1-benzoate, (3-Amino-5-chloro-2-hydroxyphenyl) benzoate

Purity

≥95%

Package Size

250 mg, 1 g, 5 g

3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS 1221791-82-7) is an orthogonally protected, highly functionalized aminophenol building block designed for the precise synthesis of complex heterocycles. Featuring a primary amine and a free phenolic hydroxyl group situated adjacent to a benzoate-protected hydroxyl, this compound serves as an ideal precursor for 7-oxygenated benzoxazoles, benzothiazoles, and benzimidazoles [1]. The presence of the 5-chloro substituent provides a reliable handle for downstream transition-metal-catalyzed cross-coupling, making this specific molecule a highly strategic procurement choice for process chemists and medicinal chemistry teams targeting advanced, multi-substituted aromatic scaffolds[2].

Research Fit

Phenyl benzoate ester form – not methyl ester or chloramphenicol base

Fragment‑compliant physicochemical profile (moderate lipophilicity, compact scaffold)

Precursor chemotype for factor VIIa/TF inhibitor lead optimisation

Generic substitution with simpler or differently protected analogs fundamentally compromises synthetic efficiency and scalability. Attempting to use the unprotected baseline, 3-amino-5-chlorobenzene-1,2-diol, leads to rapid oxidative degradation into intractable ortho-quinones under ambient storage or basic reaction conditions, severely impacting batch reproducibility [1]. Conversely, utilizing standard alkyl ether protections (such as 3-amino-5-chloro-2-methoxyphenyl benzoate) necessitates harsh Lewis acidic conditions (e.g., BBr3) for late-stage deprotection, which frequently results in the cleavage of sensitive functional groups in advanced API intermediates[2]. Procuring the benzoate-protected 1221791-82-7 specifically resolves these issues by offering robust shelf stability alongside mild, orthogonal deprotection parameters.

Substitution Risk

Target

Phenyl benzoate: high‑melting crystalline solid; LogP ~2.8

Methyl ester / free acid

Melting point differs by ~100 °C, altering crystallisation and thermal stability; lower lipophilicity shifts HPLC retention and membrane permeability

Target

Benzoate ester enables orthogonal O‑deprotection for biaryl coupling

Methyl ester / generic aminophenol

Methyl ether cannot replicate selective phenol liberation; alternative protecting groups add synthetic steps and may reduce SAR fidelity

Target

Elaborated phenyl‑ester‑derived scaffold yields reported fVIIa/TF inhibitors

Simpler aniline derivatives

May lack the 3‑amino‑5‑chloro‑2‑hydroxy substitution required for target engagement; bioactivity context may not transfer

Oxidative Stability and Shelf Life

Unprotected aminodiols are notoriously sensitive to atmospheric oxidation, complicating procurement and storage. By masking the C1 hydroxyl as a benzoate ester, 3-amino-5-chloro-2-hydroxyphenyl benzoate exhibits significantly extended shelf life and process stability. Comparative degradation studies demonstrate that the benzoate-protected analog maintains >98% purity over prolonged ambient exposure, whereas the free 3-amino-5-chlorobenzene-1,2-diol degrades rapidly, necessitating strict inert-atmosphere handling [1].

Evidence DimensionPurity retention under ambient air exposure
Target Compound Data>98% purity retained (30 days, 25°C)
Comparator Or Baseline3-amino-5-chlorobenzene-1,2-diol (unprotected baseline)
Quantified Difference>40% higher purity retention (unprotected diol degrades to <60% due to quinone formation)
ConditionsAmbient atmosphere, 25°C, standard laboratory storage

Eliminates the need for specialized inert-atmosphere storage and handling, reducing procurement waste and ensuring reproducible batch-to-batch yields during scale-up.

Melting Point Elevation
Head‑to‑head
Δ ≈ +97 °C
Phenyl benzoate 169–170 °C vs. methyl ester 71–73 °C
Enables ambient handling, hot recrystallisation, and solid‑state formulation
Reported capillary method; purity ≥95% for both compounds

Mild Deprotection for Late-Stage Functionalization

The choice of protecting group at the C1 oxygen is critical for the synthesis of complex APIs. Compared to alkyl ether protections, the benzoate ester in 3-amino-5-chloro-2-hydroxyphenyl benzoate can be cleaved under exceptionally mild basic conditions (e.g., LiOH in THF/water). This prevents the degradation of sensitive structural motifs that typically occurs when using the harsh Lewis acidic conditions required to cleave the methoxy analog [1].

Evidence DimensionYield of deprotected 7-hydroxybenzoxazole derivative
Target Compound Data85-92% yield using mild basic hydrolysis
Comparator Or Baseline3-amino-5-chloro-2-methoxyphenyl benzoate (methoxy analog)
Quantified Difference25-35% higher yield of the target product, avoiding BBr3-induced decomposition
ConditionsPost-cyclization deprotection in the presence of acid-sensitive secondary functional groups

Enables the use of this building block in the late-stage synthesis of highly functionalized drug candidates without risking scaffold degradation, directly improving overall process economics.

Computed Lipophilicity
Class‑level
LogP 2.847
vs. methyl ester estimated ~1.3–1.8
Supports passive permeability profiling; shifts reversed‑phase HPLC retention
Computed value; experimental comparator LogP unavailable

Regiocontrol in Heterocycle Ring Closure

The orthogonal protection strategy of this building block allows for unambiguous, regioselective cyclization. The adjacent free 2-OH and 3-NH2 groups react smoothly with cyclizing agents to form the benzoxazole core, while the 1-benzoate remains intact. This prevents the formation of isomeric mixtures that occur when using symmetrically or poorly differentiated precursors, drastically simplifying downstream purification [1].

Evidence DimensionRegioselectivity of benzoxazole ring closure
Target Compound Data>99% single regioisomer (7-benzoyloxy-5-chlorobenzoxazole)
Comparator Or BaselinePartially protected or un-differentiated aminodiols
Quantified DifferenceAvoids the 30-50% off-target isomer formation seen in poorly differentiated analogs
ConditionsCyclization with triethyl orthoformate under mild acid catalysis

Drastically simplifies downstream purification and maximizes the atom economy of the synthetic route, lowering overall API production costs and reducing solvent waste.

Synthetic Precursor Role
Reported
Phenyl benzoate
1‑step deprotection‑coupling
Elaborated inhibitor Ki′ 78 → 3 nM
Methyl ester
≥2 steps
No published fVIIa/TF SAR
Directly maps to reported inhibitor chemotype; supports coagulation‑targeting SAR
Bioactivity from elaborated biphenyl‑benzimidazole derivatives

5-Chloro Substituent Reactivity

The 5-chloro substituent provides a robust handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings after the benzoxazole core is formed. The presence of the benzoate group at the 1-position sterically and electronically modulates the ring, improving the oxidative addition of palladium compared to electron-rich, unprotected phenolic analogs, which can coordinate to and poison the catalyst [1].

Evidence DimensionCross-coupling conversion efficiency
Target Compound Data>85% conversion in standard Suzuki couplings
Comparator Or BaselineUnprotected 5-chloro-7-hydroxybenzoxazole
Quantified DifferenceImproved catalyst turnover and significantly reduced dehalogenation side reactions
ConditionsPd(dppf)Cl2, arylboronic acid, mild base, 80°C

Allows procurement of a single advanced intermediate that can be divergently coupled to create a wide library of proprietary analogs, optimizing R&D supply chains.

Drug‑Likeness (TPSA)
Context‑dependent
TPSA 72.55 Ų
2 rotatable bonds · MW 263.68 · HBD 2 · HBA 4
Satisfies Veber criteria; compact fragment for FBLD library design
Computed values; comparator acid TPSA ~109 Ų (data to verify)

7-Oxygenated Benzoxazole/Benzothiazole Synthesis

Ideal for developing kinase inhibitors or CNS-active agents where the 7-hydroxybenzoxazole motif is required for critical hydrogen bonding in the target active site, directly leveraging the mild deprotection profile of the benzoate group[1].

Library Generation for High-Throughput Screening

The 5-chloro group allows for divergent late-stage cross-coupling, making this compound a perfect starting material for generating diverse libraries of substituted heterocycles without needing to procure multiple distinct starting materials [2].

Environmentally Sensitive Fluorescent Probes

The resulting 7-hydroxybenzoxazole systems are known fluorophores; this orthogonally protected precursor enables the precise construction of fluorescent probes with specific emission characteristics tuned by the 5-position substituent [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Factor VIIa/TF inhibitor SAR
O‑benzoylated aminophenol core
Confirm lot purity and phenol deprotection efficiency
Fragment library design
Fragment rule‑of‑three compliance (MW, LogP, HBD/HBA)
Verify residual solvent profile and purity ≥95%
Chloramphenicol bioisostere exploration
Non‑antibiotic pharmacophore scaffold
Screen derivatives for antibacterial activity; confirm CAT‑acetylation resistance
Solid‑phase synthesis
Aniline handle for resin immobilisation
Ensure amber glass storage at 2–8 °C; monitor ester stability

XLogP3

2.9

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